N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyridine ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3,4-dichloroacetophenone with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with different functional groups replacing the dichlorophenyl moiety.
Scientific Research Applications
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O/c1-9(11-2-3-12(15)13(16)8-11)18-19-14(20)10-4-6-17-7-5-10/h2-8H,1H3,(H,19,20)/b18-9+ |
InChI Key |
VMWHFEYYQDXBSW-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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